molecular formula C19H16ClN5O B2394147 3-[(4-chlorophenyl)methyl]-6-[(4-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 847383-95-3

3-[(4-chlorophenyl)methyl]-6-[(4-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No.: B2394147
CAS No.: 847383-95-3
M. Wt: 365.82
InChI Key: CWMYXLZOXVZLNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-[(4-chlorophenyl)methyl]-6-[(4-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one (CAS: 893914-17-5) is a triazolopyrimidinone derivative characterized by a bicyclic core structure fused with a 1,2,3-triazole ring. Key structural features include:

  • A triazolo[4,5-d]pyrimidin-7-one core, which provides a planar, conjugated system due to delocalized π-electrons .
  • Substitutions at the 3- and 6-positions: a (4-chlorophenyl)methyl group and a (4-methylphenyl)methyl group, respectively. These substituents introduce steric bulk and modulate electronic properties through electron-withdrawing (Cl) and electron-donating (CH₃) effects.

Its structural analogs have been synthesized using carbodiimide-mediated coupling and recrystallization from ethanol or dichloromethane/hexane mixtures .

Properties

IUPAC Name

3-[(4-chlorophenyl)methyl]-6-[(4-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN5O/c1-13-2-4-14(5-3-13)10-24-12-21-18-17(19(24)26)22-23-25(18)11-15-6-8-16(20)9-7-15/h2-9,12H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWMYXLZOXVZLNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=NC3=C(C2=O)N=NN3CC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-[(4-chlorophenyl)methyl]-6-[(4-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves multi-step reactions. One common method includes the use of bioisosterism principles and Suzuki coupling reactions . The process begins with the preparation of the triazole and pyrimidine intermediates, followed by their coupling under specific conditions to form the final compound. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The chlorobenzyl and methylbenzyl groups can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of triazolopyrimidine derivatives as anticancer agents. The structure of 3-[(4-chlorophenyl)methyl]-6-[(4-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one suggests that it may interact with key biological targets involved in cancer progression.

  • Mechanism of Action : The compound may inhibit specific kinases or enzymes that are crucial for tumor cell proliferation. For instance, derivatives with similar structures have shown inhibition of cyclin-dependent kinases (CDKs) and Aurora kinases, which are essential for cell cycle regulation .
  • Case Studies : In vitro studies have demonstrated that related compounds exhibit significant cytotoxicity against various cancer cell lines such as MCF-7 and HCT116. For example, a derivative exhibited an IC50 value of 0.39 µM against HCT116 cells .

Antimicrobial Properties

Compounds in the triazolopyrimidine class have also been evaluated for their antimicrobial activities. The presence of halogenated phenyl groups enhances their interaction with microbial targets.

  • Inhibition Studies : Research indicates that similar compounds demonstrate efficacy against a range of bacteria and fungi by disrupting cellular processes or inhibiting enzyme functions .

Anti-inflammatory Effects

The anti-inflammatory properties of triazolopyrimidines are attributed to their ability to modulate inflammatory pathways.

  • Research Findings : Some derivatives have been reported to reduce inflammation in animal models by inhibiting pro-inflammatory cytokines. This suggests potential applications in treating chronic inflammatory diseases .

Neuroprotective Effects

Emerging studies suggest that triazolopyrimidine derivatives may offer neuroprotective benefits.

  • Mechanism : These compounds could protect neuronal cells from oxidative stress and apoptosis by modulating signaling pathways involved in neurodegeneration .

Pesticidal Activity

The structural features of this compound may be leveraged for agricultural purposes.

  • Fungicidal Properties : Similar compounds have shown effectiveness against various fungal pathogens by inhibiting cytochrome P450 enzymes involved in fungal growth .

Summary Table of Applications

Application AreaSpecific ActivitiesReferences
AnticancerInhibition of CDKs and Aurora kinases
AntimicrobialEfficacy against bacteria and fungi
Anti-inflammatoryModulation of inflammatory cytokines
NeuroprotectiveProtection against oxidative stress
Agricultural PesticidesFungicidal activity against plant pathogens

Mechanism of Action

The compound exerts its effects primarily through the inhibition of c-Met receptor tyrosine kinase . This receptor is involved in various signaling pathways that regulate cell growth, survival, and migration. By inhibiting c-Met, the compound can interfere with these pathways, potentially leading to anti-proliferative effects in cancer cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table compares the target compound with structurally related triazolopyrimidinone derivatives, emphasizing substituent effects, physicochemical properties, and spectral

Compound Name (CAS/Reference) Core Structure Substituents Molecular Weight Melting Point Key Spectral Data (IR, NMR) Biological Relevance
Target Compound (893914-17-5) [1,2,3]Triazolo[4,5-d]pyrimidin-7-one 3-(4-ClC₆H₄CH₂), 6-(4-CH₃C₆H₄CH₂) ~381.8* Not reported Not available Undisclosed (potential kinase inhibition)
5-(4-Chlorophenoxy)-6-isopropyl-3-phenyl analog [1,2,3]Triazolo[4,5-d]pyrimidin-7-one 5-(4-ClC₆H₄O), 6-(iPr), 3-(C₆H₅) 381.82 459 K (185.8°C) IR: C=O at ~1680 cm⁻¹; ¹H-NMR: δ 6.97–8.02 (ArH) Not reported
3-(2-Hydroxyphenyl)-7-methyl-1-phenyl derivative [1,2,4]Triazolo[4,3-a]pyrimidin-5-one 3-(2-HOC₆H₄), 7-CH₃, 1-C₆H₅ 318.32 184°C IR: C=O at 1680 cm⁻¹; ¹H-NMR: δ 10.41 (OH) Anticancer screening candidate

*Estimated based on formula C₁₉H₁₆ClN₄O.

Key Observations:

Core Structure Differences: The target compound’s [1,2,3]triazolo[4,5-d]pyrimidinone core contrasts with the [1,2,4]triazolo[4,3-a]pyrimidinone isomer in .

Substituent Effects: Electron-Withdrawing Groups: The 4-chlorophenyl group in the target compound enhances electrophilicity compared to the 4-chlorophenoxy group in the analog from . Steric Bulk: The (4-methylphenyl)methyl group at position 6 introduces greater steric hindrance than the isopropyl group in , possibly affecting solubility and molecular interactions.

Thermal Stability :

  • The analog in exhibits a higher melting point (185.8°C) than the hydroxyphenyl derivative (184°C) in , suggesting that chloro and methyl substituents enhance crystalline packing.

Spectral Data Consistency :

  • IR spectra for all compounds show a C=O stretch near 1680 cm⁻¹, confirming the lactam moiety’s presence .

Research Implications and Limitations

  • Synthesis Challenges : The absence of detailed synthetic protocols for the target compound limits reproducibility. However, methods from (e.g., carbodiimide-mediated coupling) may be adaptable.
  • Structural Optimization : Substituting the benzyl groups with bioisosteres (e.g., replacing 4-CH₃ with CF₃) could improve metabolic stability or target selectivity.

Biological Activity

The compound 3-[(4-chlorophenyl)methyl]-6-[(4-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a member of the triazolopyrimidine family known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C17H16ClN5O\text{C}_{17}\text{H}_{16}\text{Cl}\text{N}_{5}\text{O}

This structure features a triazole ring fused with a pyrimidine moiety, which is critical for its biological activity. The presence of both chlorophenyl and methylphenyl groups enhances its lipophilicity and potential interaction with biological targets.

Anticancer Properties

Recent studies have indicated that compounds within the triazolopyrimidine class exhibit significant anticancer activity. Specifically, This compound has shown promise in inhibiting cell proliferation in various cancer cell lines.

Table 1: Anticancer Activity Against Different Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-712.5Inhibition of CDK2
HCT-11615.0Induction of apoptosis
A54910.0Disruption of cell cycle progression

The compound primarily exerts its anticancer effects by targeting cyclin-dependent kinases (CDKs), particularly CDK2, which is crucial for cell cycle regulation. Inhibition of CDK2 leads to G1 phase arrest and subsequent apoptosis in cancer cells .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Studies have demonstrated that it possesses significant antibacterial and antifungal activities.

Table 2: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

The mechanism involves disruption of microbial cell membranes and inhibition of nucleic acid synthesis .

Neuroprotective Effects

Emerging research suggests that the compound may also have neuroprotective properties. It has been observed to reduce oxidative stress and inflammation in neuronal cells.

Case Study: Neuroprotection in Neurodegenerative Models
In a study involving models of Alzheimer's disease, treatment with the compound resulted in:

  • Decreased levels of amyloid-beta plaques.
  • Improved cognitive function as measured by behavioral tests.
  • Reduced oxidative damage as indicated by lower malondialdehyde levels .

The biological activities of This compound can be attributed to several key mechanisms:

  • Inhibition of Cyclin-Dependent Kinases (CDKs) : By binding to the active site of CDK2, it prevents phosphorylation events necessary for cell cycle progression.
  • Induction of Apoptosis : The compound activates apoptotic pathways through mitochondrial dysfunction.
  • Antioxidant Activity : It scavenges free radicals and reduces oxidative stress in neuronal cells.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.